molecular formula C13H19N B14403355 4-Cyclopentyl-N-ethylaniline CAS No. 85603-06-1

4-Cyclopentyl-N-ethylaniline

Cat. No.: B14403355
CAS No.: 85603-06-1
M. Wt: 189.30 g/mol
InChI Key: UTKPITAMVKMERN-UHFFFAOYSA-N
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Description

4-Cyclopentyl-N-ethylaniline (CAS: 1020956-92-6) is a secondary aromatic amine characterized by a cyclopentyl group attached to the nitrogen atom and an ethyl group at the para position of the benzene ring. Its molecular formula is C₁₃H₁₉N (MW: 189.30 g/mol). The cyclopentyl substituent introduces steric bulk and unique electronic effects, making this compound valuable in synthetic chemistry and materials science .

Properties

CAS No.

85603-06-1

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-cyclopentyl-N-ethylaniline

InChI

InChI=1S/C13H19N/c1-2-14-13-9-7-12(8-10-13)11-5-3-4-6-11/h7-11,14H,2-6H2,1H3

InChI Key

UTKPITAMVKMERN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyclopentyl-N-ethylaniline can be synthesized through several methods. One common approach involves the reduction of an amide with lithium aluminum hydride (LiAlH₄) to produce the desired amine . Another method includes the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and yield of the synthesis .

Industrial Production Methods

Industrial production of 4-Cyclopentyl-N-ethylaniline typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

4-Cyclopentyl-N-ethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-N-ethylaniline involves its interaction with specific molecular targets and pathways. As an amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Substituent Position and Steric Effects

The position and type of substituents on the aromatic ring or nitrogen atom significantly influence chemical reactivity and applications. Key analogs include:

Compound Name Molecular Formula Substituent Features Key Differences Reference
N-(Cyclopropylmethyl)-4-ethylaniline C₁₂H₁₇N Cyclopropylmethyl group on N; para-ethyl Smaller cyclopropane ring vs. cyclopentane; higher ring strain in cyclopropyl group enhances reactivity .
N-Benzyl-4-ethylaniline C₁₅H₁₇N Benzyl group on N; para-ethyl Benzyl group provides π-π stacking potential for drug design; bulkier than cyclopentyl .
N-(1-Cyclopropylethyl)-4-ethylaniline C₁₂H₁₇N Cyclopropyl-ethyl chain on N; para-ethyl Extended alkyl chain increases lipophilicity, affecting solubility and metabolic stability .

Impact of Substituent Position :

  • Para vs. Meta/Ethyl Substitution : Analog N-(cyclopropylmethyl)-3-ethylaniline (meta-ethyl) shows altered receptor binding compared to para-substituted analogs, as steric hindrance and electronic effects differ .
  • Ortho Substitution : Compounds like N-cyclopropylmethyl-2-ethylaniline exhibit distinct enzyme interaction profiles due to proximity of substituents to the amine group .

Functional Group Modifications

Halogenated Analogs
  • 4-Chloro-N-(cyclopropylmethyl)aniline hydrochloride: The chlorine atom increases electrophilicity, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogs like 4-Cyclopentyl-N-ethylaniline .
Aminomethyl Derivatives
  • 4-(Aminomethyl)-N-ethylaniline: The additional aminomethyl group introduces a secondary amine site, enabling bifunctional reactivity in polymer synthesis .

Cycloalkyl vs. Aromatic Substituents

Compound Name Cycloalkyl/Aromatic Group Key Properties Reference
Cyclopentyl(4-ethylphenyl)methanamine HCl Cyclopentyl Improved metabolic stability in drug candidates due to rigid cyclopentane .
Cyclohexyl(4-methylphenyl)methanamine Cyclohexyl Larger cyclohexane ring reduces steric hindrance compared to cyclopentyl analogs .

Electronic Effects :

  • Cyclopentyl groups donate electrons via hyperconjugation, slightly deactivating the benzene ring compared to electron-withdrawing groups (e.g., nitro or chloro).

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